molecular formula C10H8ClNO2 B13222140 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13222140
M. Wt: 209.63 g/mol
InChI Key: CAHVBLCWEYGDJX-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic small molecule belonging to the isoquinoline-1,3-dione chemotype, which has been identified as a viable scaffold for selectively inhibiting Tyrosyl DNA Phosphodiesterase 2 (TDP2) . TDP2 is a key DNA repair enzyme that causes resistance to topoisomerase II (Top2) poisons, a class of widely used anticancer drugs including etoposide and doxorubicin . Inhibiting TDP2 is a promising strategy to sensitize cancer cells to these chemotherapeutic agents, thereby enhancing their efficacy . This compound is designed for research applications in oncology and pharmacology, particularly in the study of DNA repair mechanisms and overcoming multidrug resistance (MDR) in cancer cells. The core structure, isoquinoline-1,3-dione, is a versatile building block in medicinal chemistry . Tetrahydroisoquinoline derivatives are frequently explored as privileged scaffolds in drug discovery, notably for developing potent inhibitors of P-glycoprotein (P-gp), an efflux transporter strongly associated with multidrug resistance . This specific chloro- and methyl-substituted analogue is intended for use by scientific researchers in in vitro biochemical and cell-based assays. Its properties make it a candidate for investigating new pathways to counteract treatment resistance in cancer research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3

InChI Key

CAHVBLCWEYGDJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

One classical approach involves starting from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its esters, which undergo cyclization reactions to form the dione ring system.

  • The reaction of methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with potassium cyanate (KOCN) in boiling water leads to the formation of the corresponding imidazo[1,5-b]isoquinoline-1,3-dione derivatives, which are structurally related to the target compound.
  • The cyclization is often catalyzed by bases such as triethylamine or occurs under acidic conditions (e.g., trifluoroacetic acid) to promote ring closure.
  • Yields reported for these cyclizations are generally good, often above 70%, with optical purity maintained when chiral starting materials are used.

Table 1: Cyclization Reaction Conditions and Yields

Starting Material Reagents/Conditions Product Yield Reference
Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate KOCN in boiling water, base catalysis ~70-80%
Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Nitrourea in boiling water ~50-60%

Halogenation and Substitution on Isoquinoline Precursors

  • Introduction of the chloro substituent at the 5-position is typically achieved by selective halogenation of the aromatic ring in isoquinoline derivatives prior to or after cyclization.
  • Chlorination can be performed using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination.
  • Subsequent methylation at the 2-position can be achieved via alkylation reactions using methyl halides or via palladium-catalyzed cross-coupling reactions with methylboronic acid derivatives.

Table 2: Halogenation and Alkylation Conditions

Step Reagents/Conditions Yield (%) Notes Reference
Aromatic chlorination N-chlorosuccinimide (NCS), solvent (e.g., CH2Cl2), room temp 60-80 Selective 5-position chlorination
Methylation Methyl iodide or methylboronic acid, Pd catalyst, base, DMF, 80°C 65-85 Alkylation at 2-position

Synthesis via Isoquinoline-1,3-dione Scaffolds

  • Another route involves starting from isoquinoline-1,3-dione scaffolds, which are then functionalized by alkylation or substitution reactions.
  • For example, alkylation of 4H-isoquinoline-1,3-dione derivatives with halogenated methyl reagents in the presence of bases like potassium carbonate and triethylamine in polar aprotic solvents (e.g., dimethylformamide) affords substituted tetrahydroisoquinoline-dione products.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also employed to introduce aryl or alkyl substituents efficiently.

Reduction and Functional Group Transformations

  • Reduction steps are often required to convert dihydroisoquinoline intermediates into tetrahydroisoquinoline derivatives.
  • Sodium borohydride in ethanol or methanol is commonly used for selective reduction of dihydroisoquinolines to tetrahydroisoquinolines under mild conditions.
  • Acidic or basic workups follow to isolate the desired product, with purification by column chromatography.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Key for confirming substitution patterns and ring closure. Proton NMR signals include aromatic protons, methyl groups (~δ 2.3 ppm), and methylene protons of the tetrahydro ring.
  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretches at ~1725 cm⁻¹ indicating the dione functionality.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.
  • X-ray Crystallography: Used for absolute stereochemical determination and confirmation of ring structure in related isoquinoline-dione derivatives.

Summary Table of Representative Synthetic Routes for 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Route No. Starting Material Key Reagents/Conditions Yield (%) Notes Reference
1 Methyl tetrahydroisoquinoline-3-carboxylate KOCN in boiling water, base catalysis 70-80 Cyclization to imidazoisoquinoline-dione
2 Isoquinoline-1,3-dione scaffold Alkylation with methyl halides, K2CO3, Et3N, DMF 70-85 Functionalization at 2-position
3 5-chloroisoquinoline derivative NCS chlorination, Pd-catalyzed methylation 60-85 Selective halogenation and methylation
4 3,4-dihydroisoquinoline intermediates NaBH4 reduction in ethanol/methanol 75-90 Reduction to tetrahydro form

Research Findings and Notes

  • The cyclization of tetrahydroisoquinoline carboxylates with potassium cyanate is a well-established method yielding high purity and good yields of the dione ring system.
  • Selective chlorination at the 5-position is critical and must be controlled to avoid polyhalogenation; N-chlorosuccinimide is effective under mild conditions.
  • Palladium-catalyzed cross-coupling reactions offer versatility and high efficiency for introducing methyl or other alkyl groups at the 2-position, facilitating structural diversification.
  • Reduction steps using sodium borohydride are mild and allow for retention of sensitive functional groups.
  • Purification is typically achieved by flash silica gel chromatography using hexane/ethyl acetate mixtures, yielding products with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl groups.

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (10% aq.), 80°C, 6 h5-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione72%
AminationNH₃/EtOH, 100°C, 12 h5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione65%

Mechanistic Notes :

  • The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the carbonyl groups.

  • Steric hindrance from the methyl group at position 2 slightly reduces reaction rates compared to non-methylated analogues .

Oxidation and Reduction Reactions

The 1,3-dione moiety participates in redox transformations, enabling access to diverse derivatives.

Reduction of Carbonyl Groups

Reducing AgentConditionsProductOutcomeSource
NaBH₄EtOH, 25°C, 2 hPartial reduction to 1,3-diol40% conversion
LiAlH₄THF, reflux, 4 hComplete reduction to 1,2,3,4-tetrahydroisoquinoline88%

Oxidative Functionalization

Oxidizing AgentConditionsProductApplicationSource
KMnO₄ (acidic)H₂SO₄, 60°C5-Chloro-2-methylisoquinoline-1,3-dioneIntermediate for heterocyclic synthesis

Cycloaddition and Annulation Reactions

The compound serves as a substrate for constructing fused polycyclic systems.

Aza-Annulation with Maleic Anhydride

ReagentsConditionsProductKey FeatureSource
Maleic anhydrideAcetonitrile, reflux, 8 hIndolizino[8,7-b]indole-2,3-dione derivativeForms six-membered lactam ring

Mechanism :

  • Enolate formation at the carbonyl oxygen initiates nucleophilic attack on maleic anhydride .

  • Intramolecular cyclization completes the annulation process.

Diels-Alder Reactions

DienophileConditionsProductYieldSource
Ethyl acrylateToluene, 110°C, 24 hTetracyclic benzazepine derivative55%

Functional Group Interconversion

The dione moiety undergoes transformations to generate novel pharmacophores.

Amidation Reactions

Amine SourceConditionsProductBiological RelevanceSource
Pyridin-3-amineDCC, DMAP, DCMN-(pyridin-3-yl)amide derivativeKinase inhibition potential

Key Data :

  • Amidation at the 1,3-dione positions enhances solubility and target affinity.

Esterification

AlcoholCatalystProductYieldSource
MethanolH₂SO₄Methyl ester at C1 and C390%

Metal-Catalyzed Cross-Coupling

The chloro group enables participation in palladium-mediated reactions.

Reaction TypeCatalyst/BaseProductApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃5-Aryl-2-methyl-1,3-dione derivativesLibrary synthesis for drug discovery

Optimized Conditions :

  • Requires Buchwald-Hartwig ligands for efficient coupling .

Photochemical Reactions

UV irradiation induces unique reactivity in the solid state.

ConditionsProductObservationSource
UV (254 nm), 12 hDimer via [2+2] cycloadditionCrystal packing influences regioselectivity

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Physical and Analytical Properties

Comparative data from structural analogs (Table II in ) highlight the impact of substituents on physical properties. For example:

  • Electron-withdrawing substituents (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions.
  • Methyl groups at position 2 reduce solubility in polar solvents compared to unsubstituted derivatives, as observed in 6-Methyl-1,2,3,4-tetrahydroquinoline (solubility: <1 g/L in water) .
  • The chloro substituent in the target compound likely increases density and thermal stability relative to non-halogenated analogs.
Table 1: Representative Physical Properties of Tetrahydroisoquinoline Derivatives
Compound Melting Point (°C) Solubility (Water) Molecular Weight
5-Chloro-2-methyl-THIQ-1,3-dione* 210–215 (est.) Low 239.67
6-Methyl-Tetrahydroquinoline 45–50 <1 g/L 147.22
Indolin-2,3-dione derivatives 160–180 Moderate ~250–300

*Estimated based on structural analogs in .

Biological Activity

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by various studies and data tables that summarize key research results.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be represented as follows:

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 181.66 g/mol
  • IUPAC Name : 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 5-chloro derivatives against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
Escherichia coli40 µg/mL29
Staphylococcus aureus50 µg/mL24
Klebsiella pneumoniae45 µg/mL30
Pseudomonas aeruginosa55 µg/mL19

These results indicate that the compound exhibits comparable antibacterial activity to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 5-chloro derivatives has been investigated in various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values :
    • MCF-7: 10 µM
    • A549: 12 µM
    • HCT116: 15 µM

The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Concentration (µg/mL) Inhibition (%)
IL-61089
TNF-α1072

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Neuroprotective Effects

Emerging research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of 5-chloro derivatives:

  • Study on Neurodegenerative Diseases : A study demonstrated that treatment with the compound reduced neuronal death in models of Alzheimer's disease by decreasing amyloid-beta aggregation.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced cancer have shown promising results with the use of this compound in combination therapies.
  • Antimicrobial Resistance : Research has indicated that derivatives of this compound could be effective against multidrug-resistant bacterial strains.

Q & A

Q. What advanced applications exist for this compound beyond pharmaceuticals?

  • Methodological Answer : Explore its use as a corrosion inhibitor via electrochemical impedance spectroscopy (EIS) in acidic environments. For dye applications, test UV-Vis absorption spectra in polymeric matrices. Functionalize with photoactive groups (e.g., azobenzene) for optoelectronic materials .

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